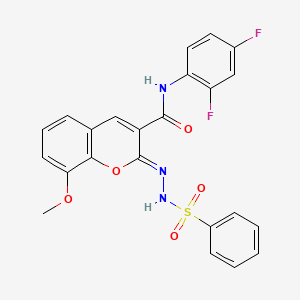

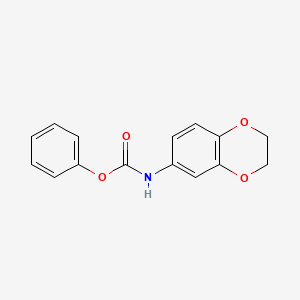

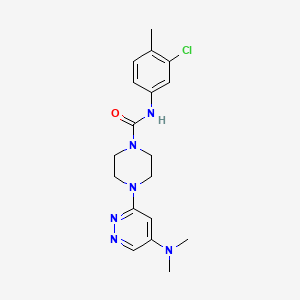

1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes a fluorophenyl group and a piperazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be influenced by its molecular structure. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Anticancer Activity

- Efficient Synthesis and Anticancer Applications : A study highlighted the efficient synthesis of piperazine-2,6-dione derivatives, including those similar to 1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione. These compounds showed good anticancer activity against various cancer cell lines (Kumar, Roy, Sondhi, & Kumar, 2013).

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity : Another research focused on the synthesis and anticonvulsant activity of N-Mannich bases derived from compounds similar to this compound. The compounds showed effectiveness in various seizure models (Obniska, Rzepka, & Kamiński, 2012).

5-HT2 Antagonist Activity

- Bicyclic Derivatives for 5-HT2 Antagonism : A study developed bicyclic derivatives containing elements similar to the compound , demonstrating potent 5-HT2 antagonist activity. These compounds could be important for neuropharmacological applications (Watanabe et al., 1992).

Lipophilicity and Safety Evaluation

- Lipophilicity and Anticonvulsant Activity : Research on pyrrolidine-2,5-dione derivatives, related to 1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl), revealed their potential as anticonvulsant agents. The study also assessed the lipophilicity and preliminary safety of these compounds (Rybka et al., 2017).

Herbicidal Activity

- Herbicidal Applications : A facile synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones was reported, indicating potential applications in agriculture (Li et al., 2005).

Mechanism of Action

Target of Action

The compound is known to have a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used to obtain compounds for the treatment of human diseases .

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-3-(4-(4-fluorophenyl)piperazin-1-yl)pyrrolidine-2,5-dione has been found to bind to the CB 1 receptor more selectively than the cannabinoid receptor type 2

Molecular Mechanism

It is known to bind to the CB 1 receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Subcellular Localization

It has been observed that treatment with a similar compound resulted in increased cell surface localization of the CB 1 receptor

Properties

IUPAC Name |

1-cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c21-15-6-8-16(9-7-15)22-10-12-23(13-11-22)18-14-19(25)24(20(18)26)17-4-2-1-3-5-17/h6-9,17-18H,1-5,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDHNYWKQLAUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

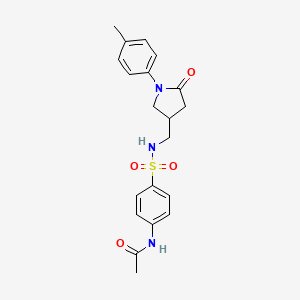

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2510512.png)

![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine](/img/structure/B2510514.png)

![N-(5-methylisoxazol-3-yl)-2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2510517.png)

![2-methylsulfanyl-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2510519.png)

![2-[[1-(2,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2510520.png)

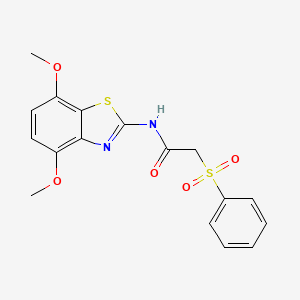

![N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2510524.png)